molecular formula C20H22F2N2O2S B2825146 (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 1705869-94-8

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone

Cat. No.: B2825146
CAS No.: 1705869-94-8
M. Wt: 392.46
InChI Key: GUBSYQSMBWGRHG-UHFFFAOYSA-N
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Description

(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone is a synthetic organic compound intended for research and development purposes. It features a 1,4-thiazepane core scaffold, a structure of significant interest in medicinal chemistry due to its potential for diverse biological activity . The molecule is substituted with a 2,5-difluorophenyl group and a 6-isopropoxypyridin-3-yl moiety via a methanone linker. While the specific biological profile and mechanism of action for this exact molecule are areas of active investigation, analogs within this structural class, particularly those combining a 1,4-thiazepane ring with fluorinated aryl groups and heteroaromatic ketones, have been explored as key intermediates and scaffolds in the development of pharmacologically active agents . For instance, closely related structures have been investigated for their potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-4) . Researchers may find this compound valuable for probing structure-activity relationships (SAR), developing new synthetic methodologies, or as a building block for the creation of compound libraries. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F2N2O2S/c1-13(2)26-19-6-3-14(12-23-19)20(25)24-8-7-18(27-10-9-24)16-11-15(21)4-5-17(16)22/h3-6,11-13,18H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSYQSMBWGRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocyclic Systems

2.1.1. Thiazepane vs. Morpholine Derivatives The 1,4-thiazepane core distinguishes this compound from morpholine derivatives (e.g., 2-chloro-1-morpholin-4-yl-ethanone in ). Thiazepane’s larger ring size may confer conformational flexibility, possibly improving binding to sterically demanding targets .

2.1.2. Thiazepane vs. Triazole Derivatives Triazole-containing compounds (e.g., ’s 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone) exhibit rigid planar structures, favoring π-π stacking. In contrast, the thiazepane’s non-planar structure may enhance membrane permeability but reduce target specificity .

2.1.3. Thiazepane vs. Thiazolo-Pyrimidine Derivatives Compounds like those in (e.g., 5-thioxo-thiazolo[4,5-d]pyrimidines) feature fused bicyclic systems, which increase molecular rigidity and aromatic surface area. This contrasts with the monocyclic thiazepane, which may prioritize metabolic stability over target affinity .

Substituent Analysis

2.2.1. Fluorinated Aromatic Groups The 2,5-difluorophenyl group in the target compound parallels the 2,4-difluorophenyl substituent in ’s triazole derivatives.

2.2.2. Pyridine vs. Coumarin Derivatives
The 6-isopropoxypyridin-3-yl group differs from coumarin-based substituents in (e.g., 6-hydroxy-2-oxo-2H-chromen-4-yl). Pyridine’s nitrogen atom may engage in hydrogen bonding, while isopropoxy groups increase steric bulk, possibly reducing off-target interactions compared to hydroxylated coumarins .

Physicochemical Properties (Hypothetical Comparison)

Property Target Compound Triazole Derivative () Morpholine Derivative ()
Molecular Weight ~420 g/mol (estimated) ~500 g/mol ~350 g/mol
LogP (Lipophilicity) ~3.5 (high, due to fluorine) ~4.2 (higher, sulfonyl group) ~2.0 (lower, oxygen-rich)
Aromatic Surface Area Moderate (pyridine + phenyl) High (triazole + sulfonyl phenyl) Low (morpholine)

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